Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the oxidation of 3-hydroxy-1-tert-butylpyrrolidine-3-carboxylate. One common method uses Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups that exhibit different reactivity patterns.
Prolinol: A hydroxylated pyrrolidine derivative with distinct stereochemistry.
Uniqueness
Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-7(11)10(13)5-6/h6,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMVWUIRCTWGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)N(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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